![molecular formula C14H14N2O4S B6415889 4-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% CAS No. 1261914-81-1](/img/structure/B6415889.png)
4-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
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Overview
Description
4-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid (4-DMSPA) is an organic compound that is widely used in scientific research. It is a derivative of nicotinic acid, and is commonly used as a reagent in laboratory experiments due to its reactivity and stability. 4-DMSPA is also known as 4-dimethylsulfamoylphenylnicotinic acid, 4-dimethylsulfamoyl-3-pyridinecarboxylic acid, and 4-dimethylsulfamoyl-3-picolinic acid.
Mechanism of Action
4-DMSPA is a nicotinic acid derivative and has been shown to act as an agonist at the nicotinic acid receptor (NAR). The NAR is a G-protein coupled receptor that is involved in the regulation of lipid and glucose metabolism. Activation of the NAR leads to the release of insulin, which in turn increases glucose uptake by cells.
Biochemical and Physiological Effects
Activation of the NAR by 4-DMSPA has been shown to have a number of physiological effects. It has been shown to decrease triglyceride and cholesterol levels, as well as increase glucose uptake by cells. Additionally, 4-DMSPA has been shown to have anti-inflammatory effects, as well as to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
4-DMSPA is an ideal reagent for laboratory experiments due to its reactivity and stability. It is also relatively inexpensive, which makes it a cost-effective choice for research. However, it is important to note that 4-DMSPA is a potent activator of the NAR, and can lead to a number of physiological effects. As such, it is important to be aware of the potential risks associated with its use.
Future Directions
In the future, 4-DMSPA could be used to study the effects of drugs on the NAR, as well as to develop new drugs that target the NAR. Additionally, 4-DMSPA could be used to study the effects of environmental toxins on the NAR, as well as to develop new treatments for diseases that are associated with the NAR. Finally, 4-DMSPA could be used to study the effects of dietary changes on the NAR, as well as to develop new dietary interventions to improve health.
Synthesis Methods
4-DMSPA is synthesized by a reaction between 4-nitrophenol and dimethyl sulfate in the presence of sodium hydroxide. The reaction is carried out in aqueous solution at room temperature. The product is then purified using column chromatography.
Scientific Research Applications
4-DMSPA is widely used in scientific research due to its reactivity and stability. It is often used as a reagent in laboratory experiments, as well as in the synthesis of other compounds. 4-DMSPA is also used to study the mechanism of action of enzymes, as well as the biochemical and physiological effects of drugs.
properties
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-10(4-6-11)12-7-8-15-9-13(12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSVZHORSLXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid |
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